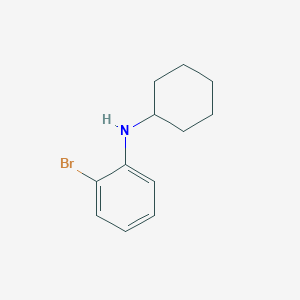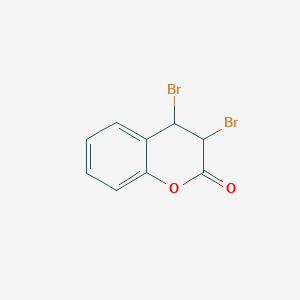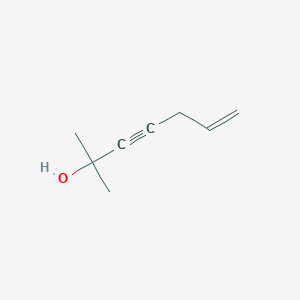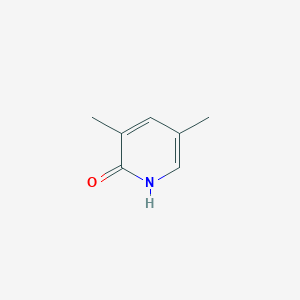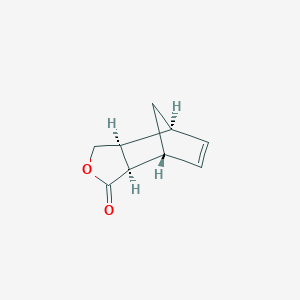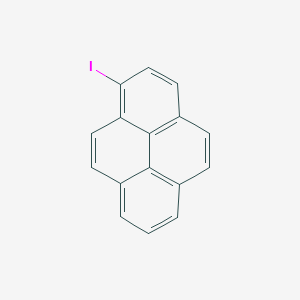
1-Iodopyrene
Overview
Description
1-Iodopyrene is an organic compound with the molecular formula C₁₆H₉I. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH), with an iodine atom substituted at the first position. This compound is known for its unique chemical properties and applications in various scientific fields.
Mechanism of Action
Target of Action
1-Iodopyrene is primarily used as an electrochemical mediator in oxidative C-N bond coupling reactions . The compound’s primary targets are the molecules involved in these reactions.
Mode of Action
This compound interacts with its targets through a process known as electrocatalysis . The extended π-systems of such compounds lower the oxidation potentials and stabilize the radical cation states, thus facilitating the selective anodic oxidation . A mechanistic study suggests the presence of halogen-bonding interactions of the radical cation state of the iodoarene with Lewis bases .
Biochemical Pathways
It is known that the compound plays a crucial role in oxidative c-n bond coupling reactions . These reactions are part of larger biochemical pathways involved in various biological processes.
Result of Action
The primary result of this compound’s action is the facilitation of oxidative C-N bond coupling reactions . This leads to the formation of new chemical compounds. The exact molecular and cellular effects would depend on the specific context of the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidation potentials of the compound can be affected by the presence of other molecules in the reaction environment . Additionally, factors such as temperature, pH, and the presence of certain ions could also influence its action.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules that 1-Iodopyrene interacts with are yet to be identified.
Cellular Effects
It is known that PAHs and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. For instance, it has been suggested that π-extended iodoarenes, a category that includes this compound, can participate in electrocatalytic C-N bond coupling reactions . These reactions involve the formation of radical cation species, which can react with donor molecules to form hypervalent iodine species .
Metabolic Pathways
It is known that cytochrome P450 enzymes (CYPs) can metabolize PAHs and their derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodopyrene can be synthesized through several methods, including:
Halogenation of Pyrene: This involves the direct iodination of pyrene using iodine in the presence of a catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF₃).
Sandmeyer Reaction: This method involves the conversion of an aniline derivative of pyrene to this compound using iodine and copper(I) iodide.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Iodopyrene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound-4,5-quinone under oxidative conditions using reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbon, pyrene, using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups, such as amines or halides, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, acidic conditions.
Reduction: LiAlH₄, ether solvent.
Substitution: Amines, halides, polar aprotic solvents.
Major Products Formed:
This compound-4,5-quinone (oxidation product)
Pyrene (reduction product)
Various substituted pyrenes (substitution products)
Scientific Research Applications
1-Iodopyrene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is employed in biological studies to investigate the interactions of PAHs with biological systems and their potential toxic effects.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a probe in medical imaging techniques.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparison with Similar Compounds
1-Bromopyrene
1-Chloropyrene
1-Fluoropyrene
1-Methylpyrene
Properties
IUPAC Name |
1-iodopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9I/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNJSSNWLUIMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543716 | |
| Record name | 1-Iodopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34244-15-0 | |
| Record name | 1-Iodopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)

